2,2-Difluoro-6-oxabicyclo[3.1.0]hexane

Fluorinated Building Blocks Physicochemical Properties Volatility

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (CAS 2287290-43-9) is a bicyclic fluorinated epoxide, featuring a conformationally rigid 6-oxabicyclo[3.1.0]hexane core with a geminal difluoro group at the C2 position. This small-molecule building block (molecular formula C5H6F2O, MW 120.099) serves as a specialized synthon for introducing a strained, fluorine-substituted oxirane system into more complex molecules, particularly in medicinal chemistry and materials science research.

Molecular Formula C5H6F2O
Molecular Weight 120.099
CAS No. 2287290-43-9
Cat. No. B2808407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6-oxabicyclo[3.1.0]hexane
CAS2287290-43-9
Molecular FormulaC5H6F2O
Molecular Weight120.099
Structural Identifiers
SMILESC1CC(C2C1O2)(F)F
InChIInChI=1S/C5H6F2O/c6-5(7)2-1-3-4(5)8-3/h3-4H,1-2H2
InChIKeyJWRVPESNGKQHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (CAS 2287290-43-9): Sourcing & Characterization Guide


2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (CAS 2287290-43-9) is a bicyclic fluorinated epoxide, featuring a conformationally rigid 6-oxabicyclo[3.1.0]hexane core with a geminal difluoro group at the C2 position [1]. This small-molecule building block (molecular formula C5H6F2O, MW 120.099) serves as a specialized synthon for introducing a strained, fluorine-substituted oxirane system into more complex molecules, particularly in medicinal chemistry and materials science research [2].

Why Generic Epoxide Substitutes Cannot Replicate the Properties of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane


The unique combination of a strained bicyclic epoxide and a localized gem-difluoro group imparts distinct physicochemical and electronic characteristics that are absent in non-fluorinated or differently substituted analogs. Generic 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide) serves as a baseline, but its lack of fluorine results in significantly different volatility, reactivity, and conformational behavior [1]. The specific placement of the two fluorine atoms at the C2 position of the bicyclo[3.1.0]hexane core is crucial, as this substitution pattern directly modulates properties like vapor pressure and the electronic environment of the reactive epoxide ring [2]. Simply substituting a non-fluorinated epoxide or a mono-fluorinated analog will not yield the same outcomes in applications demanding precise control over physicochemical properties or conformational locking.

Quantitative Differentiation: How 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane Compares to Its Closest Analogs


Reduced Boiling Point vs. Non-Fluorinated 6-Oxabicyclo[3.1.0]hexane

The introduction of the gem-difluoro group significantly alters the compound's physical properties compared to the parent, non-fluorinated 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide). The target compound exhibits a notably lower boiling point, indicating higher volatility, which is a critical consideration for its handling and application in synthetic processes [1]. This shift in boiling point is a direct consequence of the fluorine substitution [2].

Fluorinated Building Blocks Physicochemical Properties Volatility

Increased Vapor Pressure vs. Non-Fluorinated 6-Oxabicyclo[3.1.0]hexane

Consistent with its lower boiling point, the vapor pressure of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane is substantially higher than that of the parent, non-fluorinated epoxide [1]. This quantitative difference provides a measurable parameter for assessing and managing the compound's volatility in both research and industrial settings [2].

Physicochemical Characterization Volatility Safety

Reduced Enthalpy of Vaporization vs. Non-Fluorinated 6-Oxabicyclo[3.1.0]hexane

The introduction of the gem-difluoro group also measurably decreases the enthalpy of vaporization compared to the non-fluorinated 6-oxabicyclo[3.1.0]hexane [1]. This reduction indicates weaker intermolecular forces in the liquid phase of the fluorinated compound, which is a known consequence of replacing hydrogen with fluorine and is consistent with its higher volatility [2].

Thermodynamics Fluorine Effects Intermolecular Interactions

Unique Conformational Locking in Nucleoside Analogue Synthesis

The 2-oxabicyclo[3.1.0]hexane framework, when installed via difluorocarbene addition, creates a rigid, conformationally restricted nucleoside analogue [1]. This is in stark contrast to the flexible, unsubstituted furanose ring of natural nucleosides. The resulting bicyclic system locks the sugar pucker into specific conformations (e.g., a shallow 2E pucker for a uracil derivative and a more pronounced 1E pucker for a cytosine derivative), which can dramatically alter biological activity and hybridization properties [1].

Medicinal Chemistry Antiviral Research Conformational Analysis

Targeted Application Scenarios for 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane Based on Its Differentiated Profile


Synthesis of Conformationally Locked Nucleoside Analogues for Antiviral or Antisense Research

This compound is the definitive precursor for constructing nucleoside analogues containing a 2-oxabicyclo[3.1.0]hexane core, as demonstrated in the addition of difluorocarbene to 3',4'-unsaturated nucleosides [1]. The resulting rigid, difluorocyclopropane-fused structure restricts the sugar moiety's conformation, enabling the design of molecules that mimic specific, bioactive puckers (e.g., Northern or Southern hemispheres of the pseudorotational cycle) [1]. This precise control over molecular shape is critical for probing structure-activity relationships in antiviral and antisense oligonucleotide development.

Synthetic Routes Requiring Precise Control Over Volatility and Phase Behavior

The quantitative differences in vapor pressure (61.4 mmHg vs. 39.6 mmHg for the non-fluorinated analog) and boiling point (91.3 °C vs. 102.0 °C) make this compound uniquely suited for applications where higher volatility is a requirement [2]. Conversely, these properties demand rigorous containment. Research groups must anticipate its faster evaporation rate compared to standard cyclopentene oxide when planning syntheses, purifications, or long-term storage protocols [2].

Design of Building Blocks with Enhanced Metabolic Stability Potential

While direct metabolic data for the isolated compound is not available, the strategic placement of the gem-difluoro group within the bicyclic framework aligns with established medicinal chemistry principles for improving metabolic stability and modulating the electronics of adjacent groups [3]. This positions 2,2-difluoro-6-oxabicyclo[3.1.0]hexane as a prospective building block for lead optimization campaigns where shielding a labile site or altering a molecule's metabolic profile is a key objective.

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